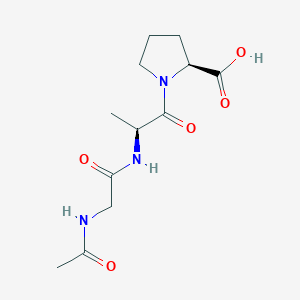
N-Acetylglycyl-L-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycyl-L-alanyl-L-proline is a synthetic peptide compound with the molecular formula C12H19N3O5. It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE). This compound is used in various scientific research applications, particularly in the study of enzyme-substrate interactions and the differentiation of specific aminoacylases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
N-Acetylglycyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
科学的研究の応用
N-Acetylglycyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used to study enzyme-substrate interactions and the specificity of aminoacylases.
Biology: Employed in the investigation of protein folding and structure.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
作用機序
N-Acetylglycyl-L-alanyl-L-proline exerts its effects by interacting with the active site of angiotensin-converting enzyme (ACE). The compound mimics the COOH-terminal dipeptide portion of preferred ACE substrates, allowing it to bind to the enzyme and inhibit its activity. This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
類似化合物との比較
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred ACE substrates.
N-Acetyl-L-alanine: Another analog used in studies of enzyme-substrate interactions.
N-Acetyl-L-leucine: Utilized in the investigation of aminoacylase specificity.
Uniqueness
N-Acetylglycyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to effectively mimic the COOH-terminal dipeptide portion of ACE substrates. This makes it particularly useful in studies of ACE inhibition and the development of ACE inhibitors.
特性
CAS番号 |
61430-06-6 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.30 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1 |
InChIキー |
SIIXYIRNFNHQAG-CBAPKCEASA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















